

Commercial Availability and Applications of Enantiopure (S)-(-)-tert-Butylsulfinamide: A Technical Guide

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Compound of Interest

Compound Name: (S)-(-)-tert-Butylsulfinamide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiopure **(S)-(-)-tert-Butylsulfinamide**, also known as (S)-(-)-2-Methyl-2-propanesulfinamide or Ellman's auxiliary, is a versatile and indispensable chiral auxiliary in modern asymmetric synthesis.^{[1][2]} Its widespread use is attributed to its high efficacy in inducing stereoselectivity, its stability, and the ease with which it can be introduced and subsequently removed under mild conditions.^{[2][3]} This technical guide provides a comprehensive overview of the commercial availability of **(S)-(-)-tert-Butylsulfinamide**, its key suppliers, and detailed experimental protocols for its synthesis and application in the stereoselective synthesis of chiral amines, which are crucial building blocks for numerous pharmaceutical compounds.^{[1][2][3]}

Commercial Availability and Suppliers

(S)-(-)-tert-Butylsulfinamide is readily available from a range of chemical suppliers, ensuring a stable supply for research and development purposes. The purity of the commercially available product is typically high, often exceeding 97-98%. Below is a summary of prominent suppliers and their product specifications.

Supplier	Product Name	CAS Number	Purity	Molecular Formula	Molecular Weight (g/mol)
TCI America	(S)-(-)-tert-Butylsulfinamide	343338-28-3	>98.0% (GC)	C ₄ H ₁₁ NOS	121.20
Oakwood Chemical	(S)-(-)-tert-Butylsulfinamide	343338-28-3	Not specified	C ₄ H ₁₁ NOS	121.20
ChemScene	(S)-(-)-tert-Butylsulfinamide	343338-28-3	≥97%	C ₄ H ₁₁ NOS	121.20
BLD Pharm	(S)-(-)-tert-Butylsulfinamide	343338-28-3	Not specified	C ₄ H ₁₁ NOS	121.20
Lab Pro Inc.	(S)-(-)-tert-Butylsulfinamide	343338-28-3	Min. 98.0% (GC)	C ₄ H ₁₁ NOS	121.20

Note: Pricing and availability are subject to change and should be confirmed with the respective suppliers.

Synthesis of Enantiopure (S)-(-)-tert-Butylsulfinamide

The most widely adopted method for the synthesis of enantiopure tert-Butylsulfinamide was developed by Jonathan A. Ellman and his coworkers.[1][2] The process involves the asymmetric oxidation of di-tert-butyl disulfide to the corresponding thiosulfinate, followed by the cleavage of the sulfur-sulfur bond with lithium amide in liquid ammonia.[3]

Experimental Protocol: Synthesis of (S)-(-)-tert-Butylsulfinamide

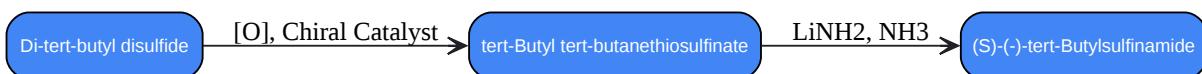
Step 1: Asymmetric Oxidation of Di-tert-butyl Disulfide

- To a solution of di-tert-butyl disulfide in a suitable solvent (e.g., toluene) in a reaction vessel, add a chiral ligand and a catalytic amount of a vanadium complex, such as vanadyl acetylacetone ($\text{VO}(\text{acac})_2$).^[3]
- Cool the reaction mixture to 0°C.
- Slowly add aqueous hydrogen peroxide to the mixture over a period of several hours, ensuring the temperature is maintained below 5°C.^[3]
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the di-tert-butyl disulfide is completely consumed.
- Upon completion, separate the organic layer. Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to yield the crude tert-butyl tert-butanethiosulfinate.^[3] This intermediate can be purified further by crystallization to enhance the enantiomeric excess.

Step 2: Sulfur-Sulfur Bond Cleavage

- In a flask equipped for low-temperature reactions, condense anhydrous ammonia at -78°C.
- Carefully add lithium amide to the liquid ammonia.
- Slowly add a solution of the enantiomerically enriched tert-butyl tert-butanethiosulfinate in an appropriate solvent (e.g., diethyl ether) to the lithium amide suspension at -78°C.^[3]
- Stir the reaction mixture at -78°C for 1-2 hours.
- Quench the reaction by the cautious addition of solid ammonium chloride.^[3]
- Allow the ammonia to evaporate, and then partition the residue between water and a suitable organic solvent (e.g., dichloromethane).

- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude **(S)-(-)-tert-Butylsulfinamide**.
- The crude product can be purified by trituration or crystallization to yield the highly enantiopure product.



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Figure 1. Synthesis of **(S)-(-)-tert-Butylsulfinamide**.

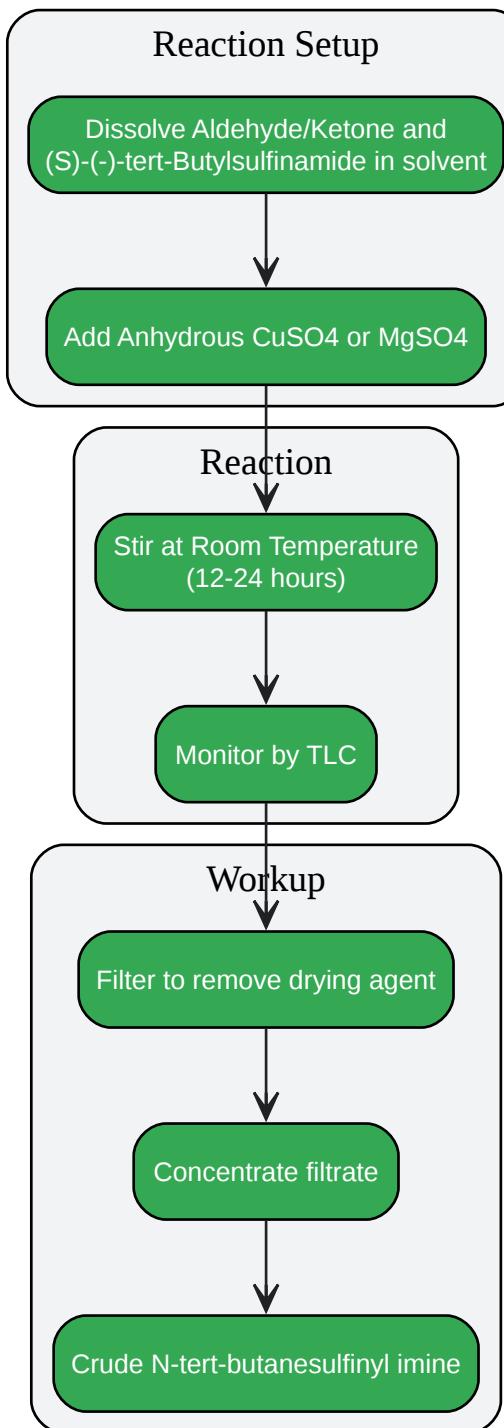
Application in Asymmetric Synthesis: Formation of N-tert-Butanesulfinyl Imines

A primary application of **(S)-(-)-tert-Butylsulfinamide** is its condensation with aldehydes and ketones to form N-tert-butanesulfinyl imines. These imines are stable and serve as versatile electrophiles for the asymmetric addition of nucleophiles to synthesize chiral amines.[\[1\]](#)[\[2\]](#)

Experimental Protocol: Synthesis of an N-tert-Butanesulfinyl Imine

- In a reaction flask, dissolve the aldehyde or ketone and **(S)-(-)-tert-Butylsulfinamide** (1.0-1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
- Add a dehydrating agent, such as anhydrous copper(II) sulfate (CuSO_4) or magnesium sulfate (MgSO_4) (2-3 equivalents), to the mixture.[\[3\]](#)
- Stir the reaction mixture at room temperature for 12-24 hours.
- Monitor the progress of the reaction by TLC.
- Upon completion, filter the reaction mixture to remove the drying agent and wash the solid residue with the solvent.[\[3\]](#)

- Concentrate the filtrate under reduced pressure to obtain the crude N-tert-butanesulfinyl imine.^[3] This product is often of sufficient purity to be used directly in subsequent steps without further purification.



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Figure 2. Formation of N-tert-butanesulfinyl imines.

Role in Drug Development

The chiral amines synthesized using **(S)-(-)-tert-Butylsulfinamide** as a chiral auxiliary are pivotal intermediates in the development of a wide range of pharmaceuticals.^[4] This methodology has been successfully applied to the asymmetric synthesis of various bioactive molecules, including active pharmaceutical ingredients (APIs) and their precursors. The ability to control the stereochemistry at the nitrogen-bearing carbon center is critical, as different enantiomers of a drug can exhibit significantly different pharmacological activities and toxicities. The use of Ellman's auxiliary provides a reliable and efficient route to access enantiomerically pure amines, thereby facilitating the development of safer and more effective drugs.^[1] For example, it has been instrumental in the synthesis of N-heterocycles like piperidines and pyrrolidines, which are common structural motifs in many natural products and therapeutic agents.^{[2][5]}

Conclusion

(S)-(-)-tert-Butylsulfinamide is a commercially accessible and highly effective chiral auxiliary for the asymmetric synthesis of amines. Its reliability and the robustness of the associated methodologies have made it an invaluable tool for researchers and professionals in the field of drug development. The straightforward experimental protocols for its synthesis and application, coupled with its commercial availability from multiple suppliers, ensure its continued and widespread use in the synthesis of complex, enantiomerically pure molecules.

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